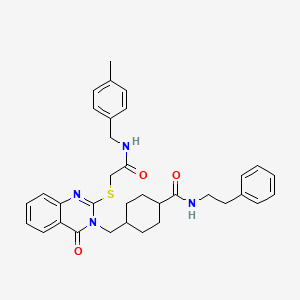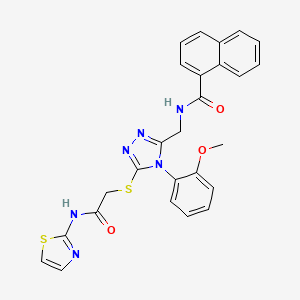![molecular formula C9H15IO2 B2398481 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane CAS No. 1855706-02-3](/img/structure/B2398481.png)
7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Iodomethyl)-2,6-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group attached to a dioxaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 2,6-dioxaspiro[4.5]decane as the starting material, which is then reacted with iodomethane under basic conditions to introduce the iodomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems.
Industry: It can be used in the production of materials with unique properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxaspiro[4.5]decane: Lacks the iodomethyl group, making it less reactive in substitution reactions.
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane: Similar structure but with different positioning of the iodomethyl group, leading to different reactivity and applications.
Uniqueness
7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane is unique due to the presence of the iodomethyl group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
7-(iodomethyl)-2,6-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-6-8-2-1-3-9(12-8)4-5-11-7-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRVVXMMKXSJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCOC2)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
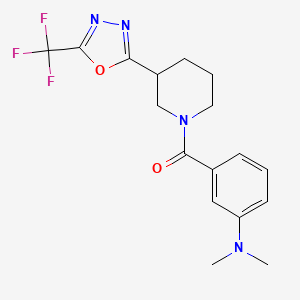
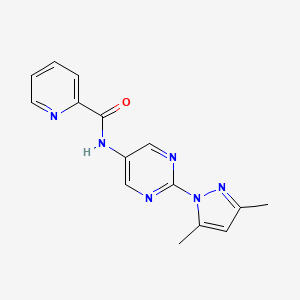
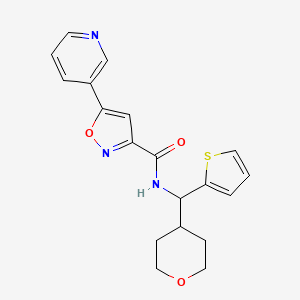
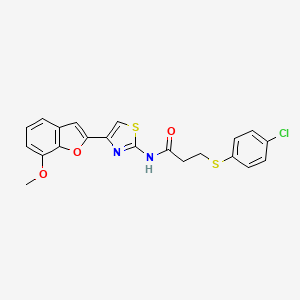
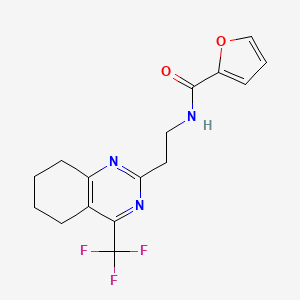
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398407.png)
![3-cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2398408.png)
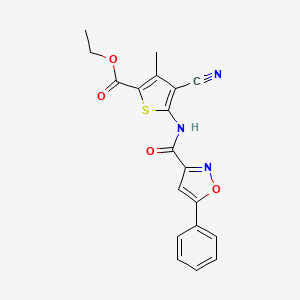
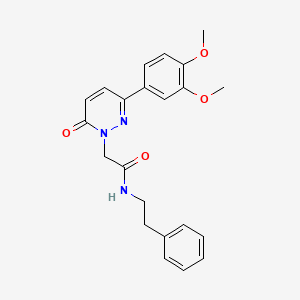
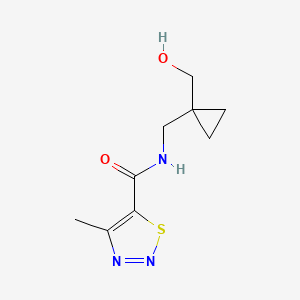
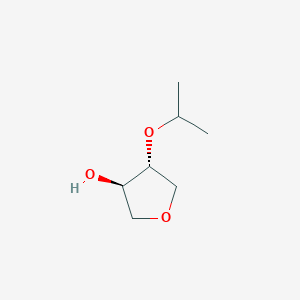
![ethyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2398416.png)
